Tert-butyl 4-(3,3-dibromoallyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(3,3-dibromoallyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H22Br2NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of tert-butyl 4-(3,3-dibromoallyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with dibromo compounds under specific conditions. One common method includes the reaction of 4-piperidone with tert-butyl chloroformate to form tert-butyl 4-piperidine-1-carboxylate. This intermediate is then reacted with 3,3-dibromoallyl bromide in the presence of a base such as potassium carbonate to yield the final product .
Chemical Reactions Analysis
Tert-butyl 4-(3,3-dibromoallyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromoallyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding piperidine derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidative conditions can lead to the formation of different functional groups on the piperidine ring.
Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 4-(3,3-dibromoallyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to modify proteins and other biomolecules.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3,3-dibromoallyl)piperidine-1-carboxylate involves its interaction with various molecular targets. The dibromoallyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This reactivity is exploited in both chemical biology and medicinal chemistry to study and potentially modulate biological processes .
Comparison with Similar Compounds
Similar compounds to tert-butyl 4-(3,3-dibromoallyl)piperidine-1-carboxylate include:
Tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate: Lacks one bromine atom compared to the dibromoallyl derivative.
Tert-butyl 4-(3,3-difluoroallyl)piperidine-1-carboxylate: Contains fluorine atoms instead of bromine, leading to different reactivity and applications.
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate: Contains a hydroxyl group, making it more hydrophilic and reactive under different conditions.
Properties
IUPAC Name |
tert-butyl 4-(3,3-dibromoprop-2-enyl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21Br2NO2/c1-13(2,3)18-12(17)16-8-6-10(7-9-16)4-5-11(14)15/h5,10H,4,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOKNKIIMJJHSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC=C(Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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